3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine
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Overview
Description
3-Oxa-9-azabicyclo[331]nonan-7-amine hydrochloride salt is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride
- 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Uniqueness
3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine hydrochloride salt is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-7-amine |
InChI |
InChI=1S/C7H14N2O/c8-5-1-6-3-10-4-7(2-5)9-6/h5-7,9H,1-4,8H2 |
InChI Key |
BZJLJJKYCQRDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2COCC1N2)N |
Origin of Product |
United States |
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